molecular formula C23H17ClN6O4S B8358307 N-(6-Chloro-2-(2-cyanopyridin-4-yl)-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-methylpyridine-2-sulfonamide

N-(6-Chloro-2-(2-cyanopyridin-4-yl)-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-methylpyridine-2-sulfonamide

Cat. No. B8358307
M. Wt: 508.9 g/mol
InChI Key: ZQKQHYMNRLVIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Chloro-2-(2-cyanopyridin-4-yl)-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-methylpyridine-2-sulfonamide is a useful research compound. Its molecular formula is C23H17ClN6O4S and its molecular weight is 508.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-Chloro-2-(2-cyanopyridin-4-yl)-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-methylpyridine-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-Chloro-2-(2-cyanopyridin-4-yl)-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-methylpyridine-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(6-Chloro-2-(2-cyanopyridin-4-yl)-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-methylpyridine-2-sulfonamide

Molecular Formula

C23H17ClN6O4S

Molecular Weight

508.9 g/mol

IUPAC Name

N-[6-chloro-2-(2-cyanopyridin-4-yl)-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide

InChI

InChI=1S/C23H17ClN6O4S/c1-14-7-8-19(27-13-14)35(31,32)30-23-20(34-18-6-4-3-5-17(18)33-2)21(24)28-22(29-23)15-9-10-26-16(11-15)12-25/h3-11,13H,1-2H3,(H,28,29,30)

InChI Key

ZQKQHYMNRLVIBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C#N)Cl)OC4=CC=CC=C4OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

12.5 g (33.5 mmol) of 4-[4,6-dichloro-5-(2-methoxy-phenoxy)-pyrimidine-2-yl]-pyridine-2-carbonitrile and 6.06 g (35 mmol) of 5-methyl-pyridine-2-sulfonamide were added to 130 ml of acetone. 15 g of potassium carbonate and 190 mg (1.6 mmol) of 1,4-diazobicyclo[2.2.2]octane were added and the suspension was stirred at 40° C. for 5 hr and at 20° C. for 15 hr. Then 50 ml of de-ionized water were added followed by dropwise addition of 50 ml of 3 N hydrochloric acid (pH of the solution=1). Acetone was removed by evaporation and the suspension was stirred for 1 hr. The solid was filtered and washed with 100 ml of water. The residue was heated (reflux) in 100 ml of methanol for 1 hr followed by cooling to 20° C. The solid was filtered and dried at 80° C., 2000 Pa for 16 hr. There were obtained 16.0 g (93% of theory) of 5-methyl-pyridine-2-sulfonic acid [6-chloro-2-(2-cyano-pyridine-4-yl)-5-(2-methoxy-phenoxy)-pyrimidine-4-yl]-amide with a HPLC purity of 90.3% (w/w).
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
190 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

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